H-Asp-Val-Glu-Phe-Arg-His-Asp-Ser-OH

Description

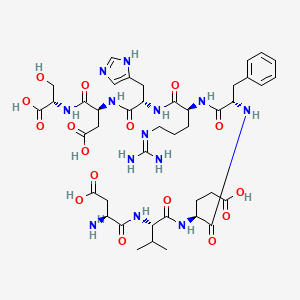

H-Asp-Val-Glu-Phe-Arg-His-Asp-Ser-OH is a linear nonapeptide with the sequence Asp-Val-Glu-Phe-Arg-His-Asp-Ser. For instance, longer peptides containing this sequence, such as H-ASP-ALA-GLU-PHE-ARG-HIS-ASP-SER-GLY-TYR-GLU-VAL-HIS-HIS-GLN-LYS-OH (CAS 131580-10-4, MW 1955.01), highlight its role as a functional fragment in larger bioactive molecules . Its structural flexibility may also allow participation in hydrogen-bonding networks, similar to smaller peptides like Asp-Phe dipeptides .

Properties

Molecular Formula |

C42H61N13O16 |

|---|---|

Molecular Weight |

1004.0 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C42H61N13O16/c1-20(2)33(55-34(63)23(43)15-31(59)60)40(69)50-25(10-11-30(57)58)36(65)51-26(13-21-7-4-3-5-8-21)37(66)49-24(9-6-12-47-42(44)45)35(64)52-27(14-22-17-46-19-48-22)38(67)53-28(16-32(61)62)39(68)54-29(18-56)41(70)71/h3-5,7-8,17,19-20,23-29,33,56H,6,9-16,18,43H2,1-2H3,(H,46,48)(H,49,66)(H,50,69)(H,51,65)(H,52,64)(H,53,67)(H,54,68)(H,55,63)(H,57,58)(H,59,60)(H,61,62)(H,70,71)(H4,44,45,47)/t23-,24-,25-,26-,27-,28-,29-,33-/m0/s1 |

InChI Key |

FHOKYOBCKYAJIS-ZDRVBFMLSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(=O)O)N |

Canonical SMILES |

CC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CC(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like H-Asp-Val-Glu-Phe-Arg-His-Asp-Ser-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:

Coupling: Each amino acid is activated and coupled to the growing chain.

Deprotection: Protecting groups are removed to allow the next amino acid to be added.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In industrial settings, peptide synthesis is scaled up using automated synthesizers that follow similar principles as SPPS. The process is optimized for efficiency and yield, ensuring high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Peptides like H-Asp-Val-Glu-Phe-Arg-His-Asp-Ser-OH can undergo various chemical reactions, including:

Oxidation: Involving the conversion of amino acid side chains, such as the oxidation of methionine to methionine sulfoxide.

Reduction: Reduction of disulfide bonds in cysteine residues.

Substitution: Replacement of specific amino acids to modify the peptide’s properties.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, performic acid.

Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

Substitution reagents: Specific amino acid derivatives and coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides, while substitution can result in peptides with altered sequences and properties.

Scientific Research Applications

Peptides like H-Asp-Val-Glu-Phe-Arg-His-Asp-Ser-OH have diverse applications in scientific research:

Chemistry: Used as building blocks for more complex molecules and as models for studying peptide chemistry.

Biology: Serve as substrates for enzymes, signaling molecules, and components of larger protein complexes.

Medicine: Investigated for therapeutic potential in treating diseases, including cancer, diabetes, and neurodegenerative disorders.

Industry: Utilized in the development of diagnostic assays, drug delivery systems, and as standards in analytical techniques.

Mechanism of Action

The mechanism by which peptides exert their effects involves interactions with specific molecular targets, such as receptors, enzymes, or other proteins. These interactions can trigger signaling pathways, modulate enzyme activity, or alter cellular functions. The specific mechanism depends on the peptide’s sequence and structure.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Sequence-Based Comparisons

The table below summarizes key peptides with structural or functional similarities to H-Asp-Val-Glu-Phe-Arg-His-Asp-Ser-OH:

Functional Motifs and Receptor Interactions

- RGD Motif Contrast: Unlike the classic RGD (Arg-Gly-Asp) integrin-binding motif , the target peptide lacks Gly but retains Arg and Asp residues.

- Acidic Residue Clusters : The target’s Asp and Glu residues (positions 1, 3, 7) mirror the tri-aspartic acid compound (H-Asp-Asp-Asp-OH), which exhibits strong hydrophilicity and metal-chelating properties . This implies shared applications in pH-responsive materials or ion transport.

Physicochemical Properties

- Charge and Solubility : The target’s acidic residues (Asp, Glu) and basic residues (Arg, His) create a zwitterionic profile, balancing solubility and membrane interaction. Comparatively, H-Asp-Asp-Asp-OH’s triple Asp sequence results in extreme hydrophilicity (PSA = 233 Ų) , while the Asp-Phe dipeptide leverages aromatic Phe for hydrophobic interactions .

- Hydrogen Bonding : The His and Ser residues in the target may facilitate hydrogen-bonding networks, akin to Asp-Phe’s role in glycan recognition systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.